
(4-(戊-3-基甲酰)苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid is a compound that likely shares characteristics with other boronic acids in terms of its reactivity and potential applications in organic synthesis. While the provided papers do not directly discuss this specific compound, they do provide insight into the behavior of phenylboronic acids and their derivatives in various chemical reactions. These insights can be extrapolated to hypothesize about the properties and reactivity of (4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid.
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves the reaction of organoboranes with suitable coupling partners. Although the papers provided do not detail the synthesis of (4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid, they do discuss the use of boronic acids as catalysts in the formation of amide bonds through dehydrative condensation between carboxylic acids and amines . This suggests that similar methods could potentially be applied to synthesize the carbamoyl phenylboronic acid derivative by introducing the appropriate amine and carboxylic acid precursors.
Molecular Structure Analysis
The molecular structure of boronic acids is characterized by a boron atom connected to two hydroxyl groups and an organic substituent. The papers highlight the importance of substituents on the phenyl ring, particularly in the ortho position, which can influence the reactivity and coordination properties of the boron atom . For (4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid, the pentan-3-ylcarbamoyl group at the para position could affect the compound's reactivity and its ability to form stable complexes with other molecules.
Chemical Reactions Analysis
Boronic acids are known for their versatility in organic synthesis. The provided papers describe the use of phenylboronic acids in catalyzing various reactions, such as dehydrative amidation , hydrometallation reactions, alkylations, and aldol-type reactions . Additionally, tris(pentafluorophenyl)borane, a related boron compound, is mentioned as a catalyst for the hydrosilylative reduction of amides . These reactions are indicative of the potential chemical reactivity of (4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid in similar contexts.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (4-(Pentan-3-ylcarbamoyl)phenyl)boronic acid are not discussed in the provided papers, general properties of boronic acids can be inferred. Boronic acids are typically Lewis acids due to the electron-deficient nature of the boron atom. They can form reversible covalent bonds with diols and are often used in Suzuki coupling reactions. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly alter these properties .
科学研究应用
光调制和糖类识别
苯硼酸,包括衍生物如(4-(戊-3-基氨基)苯基)硼酸,对光调制和糖类识别至关重要。它们作为与端基二醇结合的配体,促进了在生物系统中至关重要的糖类识别。此外,它们将亲水聚合物主链锚定到疏水表面,如石墨烯或碳纳米管。这种性质对于单壁碳纳米管(SWNT)在水中分散和对糖类结合响应中的近红外荧光调制至关重要。苯硼酸的结构显著影响光致发光量子产率,展示了分子结构在SWNT光学性质和调制中的重要性(Mu et al., 2012)。
抗病毒治疗
修饰为苯硼酸的纳米颗粒,可以包含(4-(戊-3-基氨基)苯基)硼酸衍生物,显示出作为抗病毒治疗药物的潜力。这些纳米颗粒经过各种表面修饰,使它们可以用作阻断丙型肝炎等病毒进入的潜在治疗剂。这种新颖应用展示了苯硼酸衍生物在医学应用中的潜力,特别是在抗病毒药物设计中(Khanal et al., 2013)。
材料科学和荧光探测
在材料科学领域,(4-(戊-3-基氨基)苯基)硼酸衍生物有助于开发具有独特性能的新型材料。例如,它们参与了有机室温磷光(RTP)和机械发光(ML)材料的制备。苯硼酸与二元醇的环酯化导致材料具有长寿命的RTP发射和明亮的ML性质,这对于各种光学和电子应用至关重要(Zhang et al., 2018)。
此外,类似(4-(戊-3-基氨基)苯基)硼酸的硼酸衍生物被用作高效液相色谱法中二醇化合物的荧光标记试剂。这些衍生物在各种化合物的检测和分析中提供了增强的灵敏度和选择性,突显了它们在分析化学和诊断中的重要性(Terado et al., 2000)。
安全和危害
As with any chemical, proper handling, storage, and disposal procedures should be followed. Consult safety data sheets for specific information.
Future Directions
Research on boronic acid-based compounds continues to evolve. Future directions may involve exploring novel chemistries using boron, designing stimuli-responsive materials, and investigating their potential therapeutic applications .
作用机制
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, [4-(3-Pentanylcarbamoyl)phenyl]boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the phenyl ring attached to it) from boron to a metal catalyst, typically palladium . The palladium then facilitates the coupling of this group with an electrophilic carbon in another molecule .
Biochemical Pathways
In the context of organic synthesis, the compound plays a crucial role in forming carbon-carbon bonds via the suzuki-miyaura cross-coupling reaction . This reaction is a key step in the synthesis of various organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
The compound’s molecular weight (23509 g/mol ) suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
The result of [4-(3-Pentanylcarbamoyl)phenyl]boronic acid’s action in a Suzuki-Miyaura reaction is the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants used in the reaction .
Action Environment
The efficacy and stability of [4-(3-Pentanylcarbamoyl)phenyl]boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a base and is often performed in water or alcohol solvents . The reaction is also usually conducted under mild conditions, which can be beneficial for the stability of the boronic acid .
属性
IUPAC Name |
[4-(pentan-3-ylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-3-11(4-2)14-12(15)9-5-7-10(8-6-9)13(16)17/h5-8,11,16-17H,3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQGCBCLYZDJGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC(CC)CC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

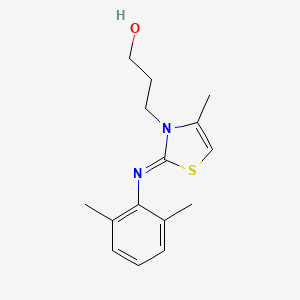
![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2499350.png)
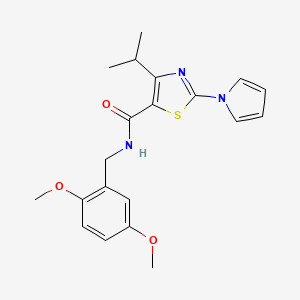
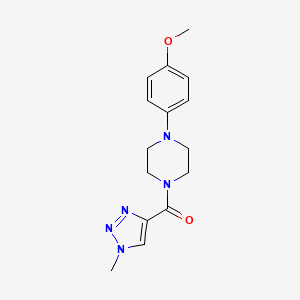
![N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide](/img/structure/B2499354.png)
![N-(4-chlorophenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2499356.png)


![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499361.png)
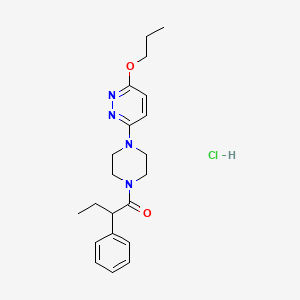
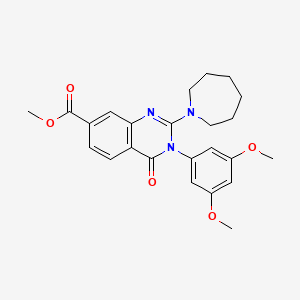
![3-(1,1-dioxido-6-(trifluoromethyl)-2H-benzo[e][1,2,4]thiadiazin-3-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2499364.png)
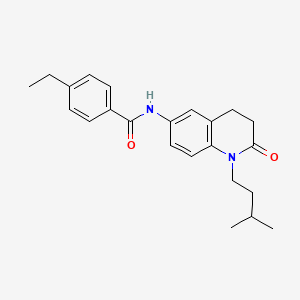
![N-[1-[4-(4-Chlorophenyl)-5-methyl-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2499370.png)